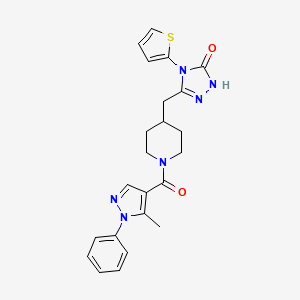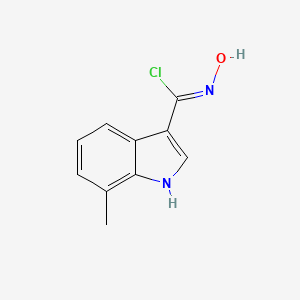![molecular formula C22H20FN3O5 B2481896 3-(1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione CAS No. 2034371-64-5](/img/structure/B2481896.png)
3-(1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a benzo[d][1,3]dioxol-5-yl group, a piperidin-4-yl group, and a quinazoline-2,4(1H,3H)-dione group . These groups are common in many biologically active compounds, including pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups. Unfortunately, without more specific information or an X-ray crystallography study, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzo[d][1,3]dioxol-5-yl and piperidin-4-yl groups could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzo[d][1,3]dioxol-5-yl group could potentially make the compound aromatic and relatively stable .Scientific Research Applications
- Research has shown that compound C27 (a derivative of this compound) exhibits promising antitumor effects. It induces apoptosis (programmed cell death) and arrests cell cycle progression in cancer cells, particularly in the HeLa cell line . Further investigations into its mechanism of action and potential clinical applications are warranted.
- The compound’s structure suggests potential antimicrobial properties. Researchers have evaluated its activity against various microorganisms, including bacteria and fungi. While specific studies are limited, it’s worth exploring its efficacy as an antimicrobial agent .
Antitumor Properties
Antimicrobial Activity
Mechanism of Action
Target of Action
The primary targets of this compound are microtubules and their component protein, tubulin . Microtubules play a crucial role in cell division, and tubulin is a key protein in the formation of these microtubules .
Mode of Action
This compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction leads to mitotic blockade and cell apoptosis .
Biochemical Pathways
The affected pathway is the cell cycle , specifically the S phase and G2/M phase . The compound’s interaction with tubulin disrupts the normal function of microtubules, leading to cell cycle arrest at these phases .
Pharmacokinetics
The compound’s interaction with its targets and its resulting effects suggest that it has a degree of bioavailability sufficient to exert its action on cancer cells .
Result of Action
The compound’s action results in cell cycle arrest at the S phase and induces apoptosis in cancer cells . This leads to a decrease in the proliferation of cancer cells and potentially to their death .
Future Directions
properties
IUPAC Name |
3-[1-[2-(1,3-benzodioxol-5-yl)acetyl]piperidin-4-yl]-6-fluoro-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O5/c23-14-2-3-17-16(11-14)21(28)26(22(29)24-17)15-5-7-25(8-6-15)20(27)10-13-1-4-18-19(9-13)31-12-30-18/h1-4,9,11,15H,5-8,10,12H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHSJTHIYXUCHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CC(=C3)F)NC2=O)C(=O)CC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,2,4]Triazolo[1,5-a]pyridine-5-carboxamide](/img/structure/B2481815.png)
![N-(1-cyanocyclopentyl)-2-[4-(4-methoxybenzoyl)piperidin-1-yl]acetamide](/img/structure/B2481817.png)
![5-ethyl-7-(morpholine-4-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2481819.png)

![1,3-Dimethyl-7-(2-methylpropyl)-5-(2-oxopropylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2481821.png)



![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2481829.png)
![(2E,NZ)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2481831.png)
![(R)-1-[(S)-2-[Bis(4-methoxy-3,5-dimethylphenyl) phosphino]ferrocenyl]ethyldi-o-tolylphosphine](/img/structure/B2481833.png)
![3-[(4-ethylphenyl)sulfonyl]-N-(2-thienylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2481835.png)
![12-(4-Chlorobenzenesulfonyl)-6-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2481836.png)